molecular formula C13H8ClNO5 B6404064 3-(2-Chloro-5-hydroxyphenyl)-5-nitrobenzoic acid CAS No. 1261922-21-7

3-(2-Chloro-5-hydroxyphenyl)-5-nitrobenzoic acid

Cat. No.: B6404064
CAS No.: 1261922-21-7
M. Wt: 293.66 g/mol
InChI Key: AEYLGZQGILBGBZ-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-hydroxyphenyl)-5-nitrobenzoic acid is an organic compound that features both chloro and nitro functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-hydroxyphenyl)-5-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Chlorination: The addition of a chlorine atom to the phenyl ring.

Each of these steps requires specific reaction conditions, such as the use of concentrated acids for nitration, chlorinating agents like thionyl chloride for chlorination, and hydroxylating agents for the final step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-hydroxyphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or ammonia.

Major Products

    Oxidation: Formation of 3-(2-Chloro-5-oxophenyl)-5-nitrobenzoic acid.

    Reduction: Formation of 3-(2-Chloro-5-hydroxyphenyl)-5-aminobenzoic acid.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-(2-Chloro-5-hydroxyphenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-hydroxyphenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-hydroxybenzoic acid
  • 3-Nitrobenzoic acid
  • 2-Chloro-5-nitrophenol

Uniqueness

3-(2-Chloro-5-hydroxyphenyl)-5-nitrobenzoic acid is unique due to the presence of both chloro and nitro groups on the same molecule, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(2-chloro-5-hydroxyphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO5/c14-12-2-1-10(16)6-11(12)7-3-8(13(17)18)5-9(4-7)15(19)20/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYLGZQGILBGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690494
Record name 2'-Chloro-5'-hydroxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-21-7
Record name 2'-Chloro-5'-hydroxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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